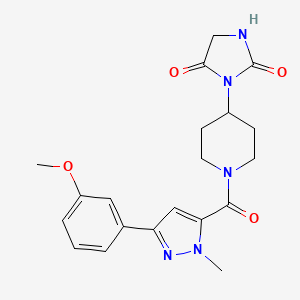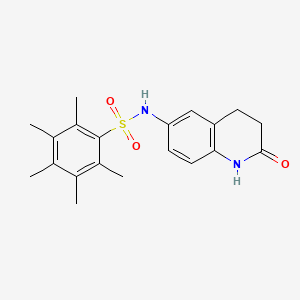![molecular formula C12H14ClNO4S B2399153 methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate CAS No. 1785932-36-6](/img/structure/B2399153.png)
methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate is a chemical compound characterized by its unique structure, which includes a sulfonyl group, a chlorophenyl group, and a dimethylamino group attached to an acrylate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with dimethylamine and methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent product quality and higher throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The dimethylamino group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2E)-2-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)acrylate
- Methyl (2E)-2-[(4-fluorophenyl)sulfonyl]-3-(dimethylamino)acrylate
- Methyl (2E)-2-[(4-methylphenyl)sulfonyl]-3-(dimethylamino)acrylate
Uniqueness
Methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. The combination of the sulfonyl and dimethylamino groups also provides distinct chemical properties that can be leveraged in various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
methyl (E)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c1-14(2)8-11(12(15)18-3)19(16,17)10-6-4-9(13)5-7-10/h4-8H,1-3H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCUPWKGKZOMK-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea](/img/structure/B2399075.png)


![6-(2-Methylimidazol-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2399079.png)
![5-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2399081.png)




![Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate](/img/structure/B2399088.png)
![7-(4-fluorobenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2399092.png)
